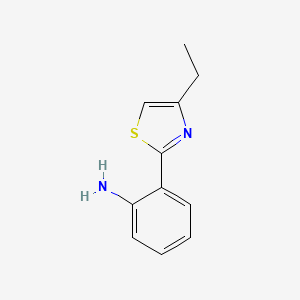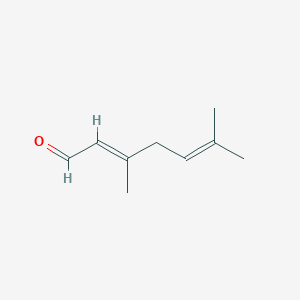
(E)-3,6-Dimethyl-hepta-2,5-dienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3,6-Dimethyl-hepta-2,5-dienal is an organic compound characterized by its unique structure, which includes a conjugated diene system and an aldehyde functional group. This compound is known for its distinct aroma and is often found in essential oils and various natural products. Its chemical formula is C9H14O, and it is commonly used in the fragrance and flavor industries due to its pleasant scent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,6-Dimethyl-hepta-2,5-dienal can be achieved through several methods. One common approach involves the aldol condensation of acetone with citral, followed by selective hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, and a palladium catalyst for the hydrogenation step.
Industrial Production Methods
In an industrial setting, this compound is produced through a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in the industrial production of this compound.
化学反应分析
Types of Reactions
(E)-3,6-Dimethyl-hepta-2,5-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diene system can participate in electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogens (Cl2, Br2) and hydrogen halides (HCl, HBr) are typical reagents for electrophilic addition reactions.
Major Products Formed
Oxidation: 3,6-Dimethyl-heptanoic acid.
Reduction: (E)-3,6-Dimethyl-hepta-2,5-dienol.
Substitution: Halogenated derivatives of this compound.
科学研究应用
(E)-3,6-Dimethyl-hepta-2,5-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: In addition to its use in fragrances and flavors, this compound is also used in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (E)-3,6-Dimethyl-hepta-2,5-dienal is primarily related to its ability to interact with biological membranes and proteins. The aldehyde group can form covalent bonds with amino acids in proteins, leading to modifications that can alter protein function. Additionally, the conjugated diene system can participate in redox reactions, contributing to its antioxidant properties. The compound’s interactions with cellular pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
(E)-3,6-Dimethyl-hepta-2,5-dienal can be compared with other similar compounds such as:
Citral: A closely related compound with a similar structure but lacking the conjugated diene system.
Geranial: Another aldehyde with a similar aroma but different chemical properties.
Neral: An isomer of geranial with distinct stereochemistry.
The uniqueness of this compound lies in its combination of a conjugated diene system and an aldehyde functional group, which imparts unique chemical reactivity and biological activity.
属性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC 名称 |
(2E)-3,6-dimethylhepta-2,5-dienal |
InChI |
InChI=1S/C9H14O/c1-8(2)4-5-9(3)6-7-10/h4,6-7H,5H2,1-3H3/b9-6+ |
InChI 键 |
YQGCAKDJQBPFLX-RMKNXTFCSA-N |
手性 SMILES |
CC(=CC/C(=C/C=O)/C)C |
规范 SMILES |
CC(=CCC(=CC=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


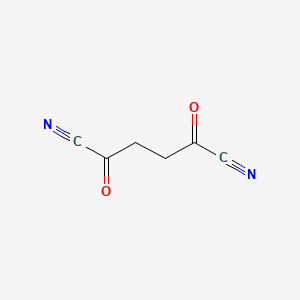

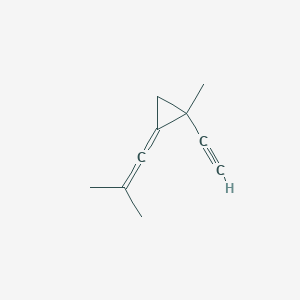
![Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-](/img/structure/B13792152.png)
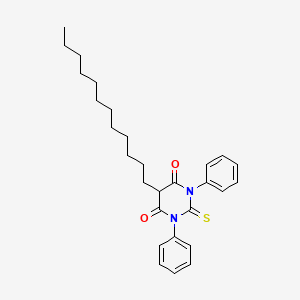

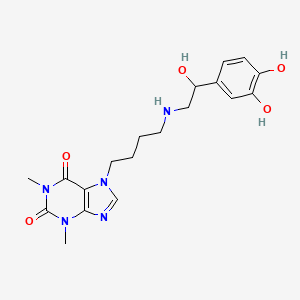
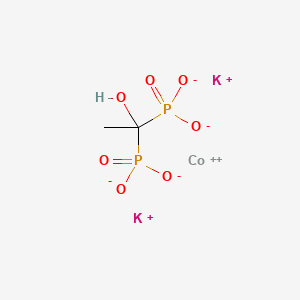

![1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride](/img/structure/B13792194.png)
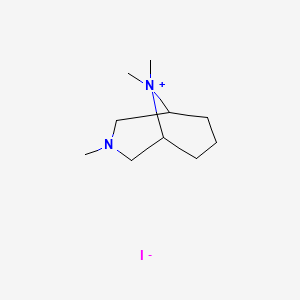
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792206.png)

